molecular formula C9H11F2NO B13164364 2-(Difluoromethoxy)-3,5-dimethylaniline

2-(Difluoromethoxy)-3,5-dimethylaniline

Cat. No.: B13164364
M. Wt: 187.19 g/mol
InChI Key: BOPQSIARSLJYCW-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3,5-dimethylaniline is an organic compound with the molecular formula C9H12F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) and two methyl groups (-CH3) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-3,5-dimethylaniline typically involves the introduction of the difluoromethoxy group onto an aniline derivative. One common method is the reaction of 3,5-dimethylaniline with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3,5-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-(Difluoromethoxy)-3,5-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3,5-dimethylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 3,5-Dimethylaniline
  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane

Uniqueness

2-(Difluoromethoxy)-3,5-dimethylaniline is unique due to the presence of both the difluoromethoxy and dimethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with biological targets .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-(difluoromethoxy)-3,5-dimethylaniline

InChI

InChI=1S/C9H11F2NO/c1-5-3-6(2)8(7(12)4-5)13-9(10)11/h3-4,9H,12H2,1-2H3

InChI Key

BOPQSIARSLJYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)OC(F)F)C

Origin of Product

United States

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